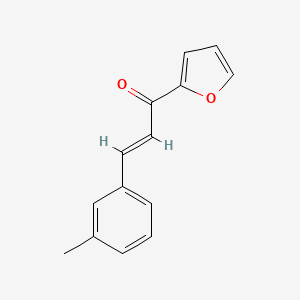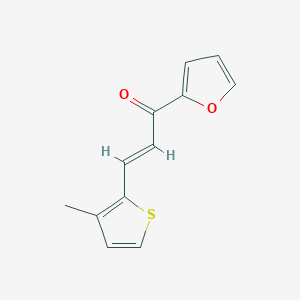
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one, or 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one, is a compound that has been studied in recent years for its potential applications in various fields of scientific research. As a small organic molecule, it has a variety of properties that make it an attractive candidate for a wide range of research applications.
科学研究应用
3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one has been used in a variety of scientific research applications, most notably in the fields of pharmacology and biochemistry. In pharmacology, it has been used as a model compound to study the binding of drugs to their target molecules. In biochemistry, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death. Additionally, it has been used as a tool in the study of metabolic pathways and the regulation of gene expression.
作用机制
The exact mechanism of action of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the cell, leading to changes in the cell’s metabolic pathways and gene expression. It is also believed to interact with receptors in the cell membrane, leading to changes in the cell’s response to external stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. In general, it has been shown to induce changes in the expression of various genes and proteins, as well as to alter the activity of certain enzymes and metabolic pathways. It has also been shown to affect the cell’s response to external stimuli, such as hormones and neurotransmitters.
实验室实验的优点和局限性
The use of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one in laboratory experiments has several advantages. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is non-toxic and has low potential for adverse side effects. However, it should be noted that its effects can vary depending on the organism and the concentration used, and that it is not always easy to predict the outcome of a given experiment.
未来方向
Given its potential applications in various fields of scientific research, there are many possible future directions for 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one. For example, further research could be done to explore its effects on different organisms, as well as its potential therapeutic applications. Additionally, further research could be done to better understand its mechanism of action and to identify new ways to utilize it in laboratory experiments. Finally, further research could be done to explore its potential interactions with other molecules and its potential applications in drug discovery.
合成方法
The synthesis of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is typically accomplished through a two-step reaction. The first step involves the condensation of 1-methyl-3-phenylprop-2-en-1-one with 2H-benzodioxol-5-ol to form the desired product. The second step involves the removal of water from the reaction mixture to yield the final product. The reaction is typically conducted in an inert atmosphere at a temperature of 80-100°C for 2-3 hours.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-14(9-12)15(18)7-5-13-6-8-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIMDPGKVFYJX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


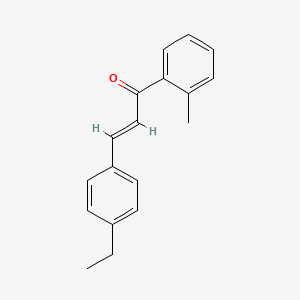
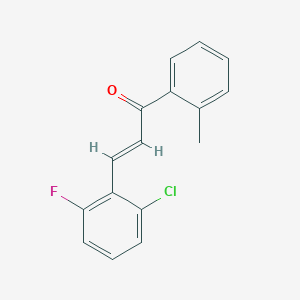

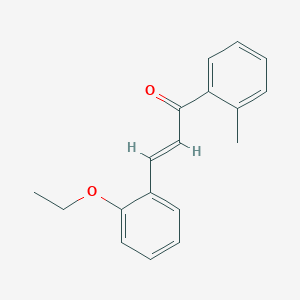
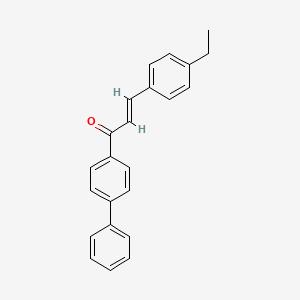
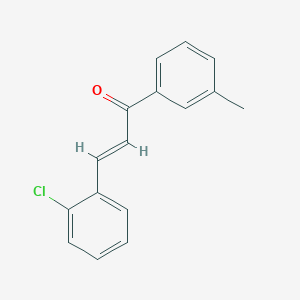



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
